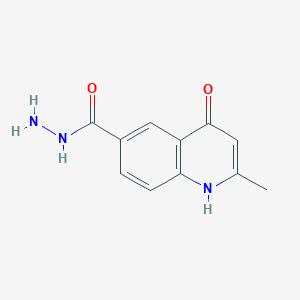

4-Hydroxy-2-méthylquinoléine-6-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-2-methylquinoline-6-carbohydrazide is a compound that can be used as an intermediate in the synthesis of a wide range of medicinally important compounds . It has a molecular formula of C11H11N3O2 and a molecular weight of 217.228.

Synthesis Analysis

The synthesis of 4-Hydroxy-2-methylquinoline-6-carbohydrazide involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . The quinoline-6-carbohydrazide was then reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide .Molecular Structure Analysis

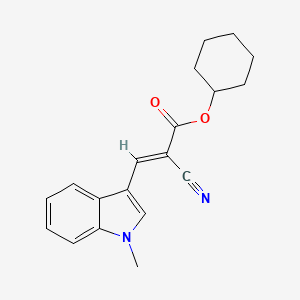

The molecular structure of 4-Hydroxy-2-methylquinoline-6-carbohydrazide is represented by the formula C11H11N3O2.Chemical Reactions Analysis

In the chemical reactions involving 4-Hydroxy-2-methylquinoline-6-carbohydrazide, the quinoline-6-carbohydrazide was reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide . The intramolecular cyclization of the latter in alkaline and acidic media gave quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yielded a quinolyl-substituted 1,3,4-oxadiazole .Applications De Recherche Scientifique

Synthèse de la Quinoléine-6-carbohydrazide

La 4-Hydroxy-2-méthylquinoléine-6-carbohydrazide peut être synthétisée par la réaction de l'ester éthylique de l'acide 4-hydroxy-2-méthylquinoléine-6-carboxylique avec l'hydrate d'hydrazine .

Production de la Phénylhydrazinecarbothioamide

La quinoléine-6-carbohydrazide peut réagir avec l'isothiocyanate de phényle pour obtenir la phénylhydrazinecarbothioamide correspondante .

Formation de Triazole et Thiadiazole substitués par la Quinolyle

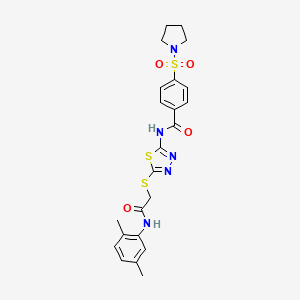

La cyclisation intramoléculaire de la phénylhydrazinecarbothioamide en milieu alcalin et acide peut produire du triazole et du thiadiazole substitués par la quinolyle .

Synthèse de 1,3,4-oxadiazole substitué par la Quinolyle

La réaction de la quinoléine-6-carbohydrazide avec le disulfure de carbone en milieu alcalin peut donner un 1,3,4-oxadiazole substitué par la quinolyle .

Production de N ′- (benzylidène substitué)quinoléine-6-carbohydrazides

Les réactions de la quinoléine-6-carbohydrazide avec les benzaldéhydes substitués peuvent produire des N ′- (benzylidène substitué)quinoléine-6-carbohydrazides .

Synthèse d'agents Antituberculeux

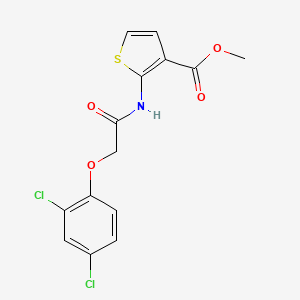

La 4-Hydroxy-2-méthylquinoléine peut être utilisée comme intermédiaire dans la synthèse des 2- (quinolin-4-yloxy)acétamides, qui sont des agents antituberculeux puissants .

Production de composés pour le traitement de la maladie d'Alzheimer

Elle peut également être utilisée dans la synthèse de dérivés de la 2-aryléthénylquinoléine pour le traitement de la maladie d'Alzheimer .

Intermédiaire dans la synthèse du chlorure de Déqualinium

La 4-Hydroxy-2-méthylquinoléine agit comme un intermédiaire dans la synthèse du chlorure de déqualinium .

Mécanisme D'action

Target of Action

It’s known that hydroxylation of polyaromatic compounds through cytochromes p450 (cyps) can result in potentially estrogenic transformation products .

Mode of Action

The compound is synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . It then reacts with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide

Biochemical Pathways

The intramolecular cyclization of the phenylhydrazinecarbotioamide in alkaline and acidic media gives quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yields a quinolyl-substituted 1,3,4-oxadiazole . The reactions of the same reagent with substituted benzaldehydes give N ′- (substituted benzylidene)quinoline-6-carbohydrazides .

Analyse Biochimique

Biochemical Properties

The role of 4-Hydroxy-2-methylquinoline-6-carbohydrazide in biochemical reactions is quite significant. It has been found to react with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide . The intramolecular cyclization of the latter in alkaline and acidic media gave quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yielded a quinolyl-substituted 1,3,4-oxadiazole .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation . More detailed studies are required to elucidate the changes in gene expression it may cause.

Propriétés

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-6-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-4-10(15)8-5-7(11(16)14-12)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWZYMBTRAIDLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)

![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)

![N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407315.png)